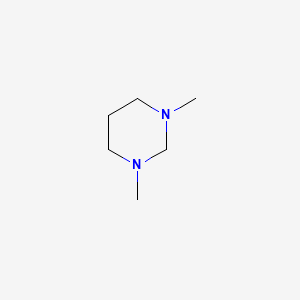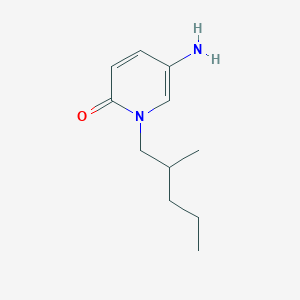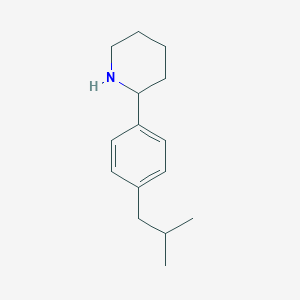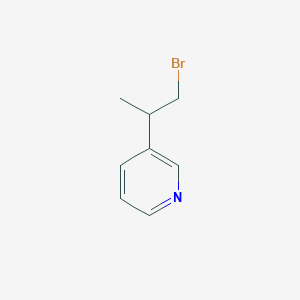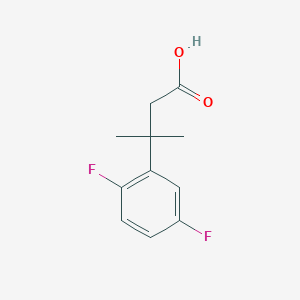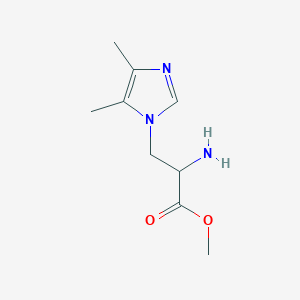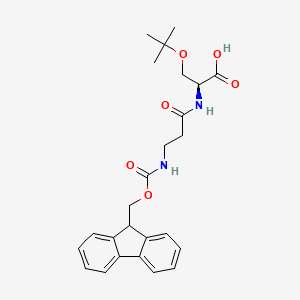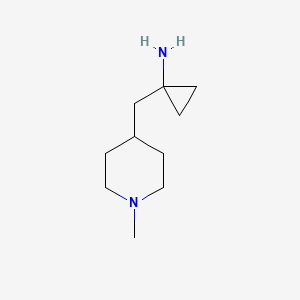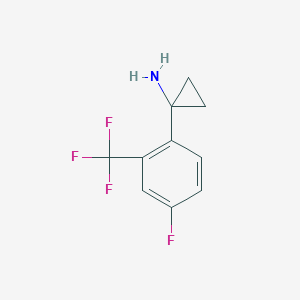![molecular formula C9H9BrF3N B13538743 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)
1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as acetic acid or dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted phenyl ethanamines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols or amines.
Scientific Research Applications
1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- 4-(Trifluoromethyl)phenacyl bromide
- 2-Bromo-4’-(trifluoromethyl)acetophenone
Uniqueness: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 |
InChI Key |
SLJHSQPQKYFEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


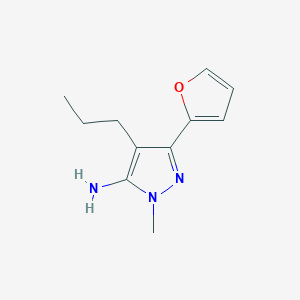

![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
